Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate
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Overview
Description
Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrole ring substituted with a phenylethyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate can be achieved through several synthetic routes. One common method involves the esterification of {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate
- Propyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate
- Butyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate
Uniqueness
Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The methyl ester group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
686343-36-2 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 2-[1-[(1S)-1-phenylethyl]pyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H17NO2/c1-12(13-7-4-3-5-8-13)16-10-6-9-14(16)11-15(17)18-2/h3-10,12H,11H2,1-2H3/t12-/m0/s1 |
InChI Key |
BRIIQETYFSKHFR-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=CC=C2CC(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC=C2CC(=O)OC |
Origin of Product |
United States |
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